molecular formula C20H21ClN4O2 B3789656 1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide

1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide

Cat. No.: B3789656
M. Wt: 384.9 g/mol
InChI Key: UUPPSDJDKCBIRC-UHFFFAOYSA-N
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Description

1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide is a synthetic compound with a complex molecular structure It is characterized by the presence of a triazole ring, a chlorophenyl group, and a methoxyphenyl group

Preparation Methods

The synthesis of 1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide typically involves multi-step reactions. The process begins with the preparation of the triazole ring, followed by the introduction of the chlorophenyl and methoxyphenyl groups. Common synthetic routes include:

    Cyclization Reactions: Formation of the triazole ring through cyclization of appropriate precursors.

    Substitution Reactions: Introduction of the chlorophenyl and methoxyphenyl groups via nucleophilic substitution reactions.

    Amidation: Formation of the carboxamide group through amidation reactions.

Industrial production methods often involve optimizing these reactions to achieve high yields and purity. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure the desired product is obtained efficiently.

Chemical Reactions Analysis

1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions with nucleophiles, resulting in the formation of new compounds.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide stands out due to its unique combination of functional groups. Similar compounds include:

    1-[(4-chlorophenyl)methyl]-N-[1-(2-hydroxyphenyl)ethyl]-N-methyltriazole-4-carboxamide: Differing by the presence of a hydroxy group instead of a methoxy group.

    1-[(4-bromophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide: Differing by the presence of a bromophenyl group instead of a chlorophenyl group.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-N-[1-(2-methoxyphenyl)ethyl]-N-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-14(17-6-4-5-7-19(17)27-3)24(2)20(26)18-13-25(23-22-18)12-15-8-10-16(21)11-9-15/h4-11,13-14H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUPPSDJDKCBIRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1OC)N(C)C(=O)C2=CN(N=N2)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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